molecular formula C18H19NO4S B12203835 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide

Cat. No.: B12203835
M. Wt: 345.4 g/mol
InChI Key: PYJTVFAWTPZKJB-CMDGGOBGSA-N
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Description

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide is a synthetic enamide derivative of significant interest in medicinal chemistry and pharmacological research, with a molecular weight of 345.4 g/mol and the molecular formula C18H19NO4S . The compound is characterized by a conjugated (2E)-prop-2-enamide backbone, which provides structural rigidity critical for specific receptor binding, a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-modified tetrahydrothiophene), and a furan-2-ylmethyl substituent . The sulfone moiety enhances the molecule's metabolic stability and polarity, while the furan ring contributes to potential π-π stacking interactions within biological systems . Given its structural features, which include analogs of cinnamamide, this compound is hypothesized to exhibit promising pharmacological activities. Research into similar derivatives has demonstrated significant efficacy in various bioassays, suggesting potential applications as an anticonvulsant agent, with activities observed in models such as the Maximal Electroshock (MES) and 6-Hz Psychomotor Seizure tests . It may also possess anti-inflammatory and antimicrobial properties, making it a versatile scaffold for investigating novel therapeutic pathways . The synthetic route involves oxidation of tetrahydrothiophene, functionalization to 3-amino derivatives, and sequential N-alkylation and acylation with careful control to favor the (E)-configuration, which is essential for its bioactivity . This product is intended for in-vitro research applications only in controlled laboratory settings. It is not classified as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C18H19NO4S/c20-18(9-8-15-5-2-1-3-6-15)19(13-17-7-4-11-23-17)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+

InChI Key

PYJTVFAWTPZKJB-CMDGGOBGSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide is a complex organic molecule featuring a prop-2-enamide backbone and various heterocycles, including thiophene and furan rings. Its unique structural characteristics suggest potential pharmacological activities, warranting a detailed exploration of its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This includes:

  • A prop-2-enamide backbone.
  • A tetrahydrothiophene moiety with a 1,1-dioxide functional group.
  • A furan ring attached to the nitrogen atom.

Biological Activity Overview

Biological activity refers to the effects that a compound exerts on living organisms. The biological activity of this compound is assessed through various bioassays that measure responses such as:

  • Cell viability
  • Enzyme inhibition
  • Receptor binding affinity

Given its structural features, the compound is hypothesized to exhibit several pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.

Anticonvulsant Activity

Research has shown that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives of cinnamamide have demonstrated efficacy in various seizure models. The potential mechanism of action may involve modulation of neurotransmitter systems or direct interaction with ion channels.

Case Study: Cinnamamide Derivatives
A study evaluating the anticonvulsant activity of cinnamamide derivatives found significant efficacy in models such as:

  • Maximal Electroshock (MES)
  • 6-Hz Psychomotor Seizure Model

The findings indicated that certain derivatives could reduce seizure frequency and severity, suggesting that (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide may also possess similar properties due to its structural analogies with these compounds .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Techniques such as:

  • Molecular docking studies
  • In vitro enzyme assays

These studies help determine binding affinities and interaction profiles with target proteins and receptors.

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructural FeaturesBiological Activity
Cinnamamide DerivativeCinnamamide backbone with various substitutionsAnticonvulsant, anti-inflammatory
Thiophene DerivativeContains thiophene ringsDiverse biological activities
Furan DerivativeContains furan ringsExhibits different reactivity patterns

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound: (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide Furan-2-ylmethyl, sulfone Not explicitly given (likely ~C₂₀H₂₂N₂O₄S) ~430–460 (estimated) High polarity due to sulfone; potential for metabolic stability
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide 4-Chlorobenzyl C₂₄H₂₂ClNO₄S 456.0 Chlorine enhances lipophilicity; may improve membrane permeability vs. furan
(2E)-N-[(3R)-1,1-dioxo-thiolan-3-yl]-3-(4-fluorophenyl)-N-[(2R)-oxolan-2-ylmethyl]prop-2-enamide 4-Fluorophenyl, oxolane (tetrahydrofuran) C₁₈H₂₂FNO₄S 367.4 Fluorine increases electronegativity; oxolane may alter conformational flexibility
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Cyano, nitro, ethoxyphenyl C₂₃H₁₉N₃O₅ 417.4 Nitro group confers strong electron-withdrawing effects; may enhance reactivity

Key Observations:

Substituent Impact on Polarity: The sulfone group in the target compound and its analogues (e.g., ) increases polarity compared to non-sulfonated derivatives. This enhances aqueous solubility but may reduce blood-brain barrier penetration.

Aromatic Interactions: Furan-2-ylmethyl (target) vs. Chlorobenzyl groups may improve hydrophobic interactions in non-polar environments, whereas furan rings favor interactions with aromatic residues in enzymes .

Metabolic Stability : Sulfone-containing compounds (target, ) are less prone to oxidative metabolism compared to thiophene or simple alkyl derivatives.

Analytical Characterization

  • Purity Assessment : HPLC and LC/MS are standard for confirming purity, as demonstrated in .
  • Structural Confirmation : ¹H/¹³C NMR and elemental analysis (e.g., ) are essential for verifying substituent positions and stereochemistry .

Preparation Methods

Oxidation of Tetrahydrothiophene

The tetrahydrothiophene 1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene. Organic peracids (e.g., m-chloroperbenzoic acid) or dimethyldioxirane are effective oxidants under mild conditions. For example, Miyahara and Inazu demonstrated that dimethyldioxirane in acetone achieves high yields (85–90%) without requiring acidic workup. This method is particularly suitable for substrates with electron-withdrawing groups, which resist degradation under oxidative conditions.

Functionalization to 3-Amino Derivatives

The 3-amino group is introduced via nucleophilic substitution or reductive amination. Patent literature describes the use of 2,5-dihydrothiophene-3-carboxaldehyde as a precursor, which undergoes cyanohydrin formation followed by elimination to yield nitrile intermediates. Subsequent reduction with lithium aluminum hydride or catalytic hydrogenation produces 1,1-dioxidotetrahydrothiophen-3-amine.

Preparation of Furan-2-ylmethylamine Derivatives

Purification of Furfural

Furan-2-ylmethylamine is synthesized from furfural, which requires purification via vacuum distillation (65–80°C) to remove degradation products. Orie et al. reported a yield of 95% pure furfural using this method.

Reductive Amination

Furfural is converted to furan-2-ylmethylamine via reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. Alternatively, coupling with urea under basic conditions (NaOH, 60°C) forms intermediates that are subsequently reduced.

Synthesis of 3-Phenylprop-2-enoyl Chloride

Claisen-Schmidt Condensation

N,3-Diphenylprop-2-enamide is prepared via Claisen-Schmidt condensation of acetanilide and benzaldehyde in methanol with 20% NaOH. Conventional reflux (6–8 hours) achieves 70–75% yields, while microwave irradiation (3–5 minutes) enhances efficiency to 85%.

Acyl Chloride Formation

The enamide is treated with thionyl chloride or oxalyl chloride in dichloromethane to generate 3-phenylprop-2-enoyl chloride. Anhydrous conditions are critical to prevent hydrolysis.

Coupling Strategies for Final Compound

Sequential N-Alkylation and Acylation

1,1-Dioxidotetrahydrothiophen-3-amine undergoes N-alkylation with furan-2-ylmethyl bromide in the presence of K₂CO₃ in DMF. The resultant N-(furan-2-ylmethyl) intermediate is acylated with 3-phenylprop-2-enoyl chloride using Steglich conditions (DCC, DMAP). This two-step approach yields the target compound in 65–70% overall yield.

One-Pot Tandem Reaction

A streamlined method involves simultaneous alkylation and acylation in a single pot. Triethylamine acts as a base, while HOBt/EDCl facilitates amide bond formation. This method reduces purification steps and improves yields to 75–80%.

Stereochemical Control and Optimization

E-Selective Enamide Formation

The (E)-configuration is favored by using bulky bases (e.g., DBU) during acylation, which promote anti-periplanar elimination. Glacial acetic acid as an additive further stabilizes the transition state, achieving >90% E-selectivity.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 30-second pulses) reduces reaction times from hours to minutes. For example, enamide formation completes in 8 minutes with 85% yield compared to 10 hours under conventional heating.

Analytical and Purification Techniques

Chromatographic Monitoring

TLC (silica gel, ethyl acetate/hexane 1:2) and HPLC (C18 column, acetonitrile/water) are used to track reaction progress.

Recrystallization

The final compound is purified via recrystallization from ethanol or methanol, yielding crystalline product with >99% purity (melting point 158–160°C) .

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